molecular formula C18H17NO4 B2766996 1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione CAS No. 620932-15-2

1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione

Cat. No. B2766996
CAS RN: 620932-15-2
M. Wt: 311.337
InChI Key: URKOLJBUIOJMAN-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research as a protein kinase inhibitor. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Cardiovascular Research

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-6-5-7-13-16(12)19(18(21)17(13)20)10-11-23-15-9-4-3-8-14(15)22-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOLJBUIOJMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione

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